
2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide” is a biochemical used for proteomics research . It is also referred to as a RAFT Agent, that can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities .
Synthesis Analysis
The synthesis of “2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide” may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide” is C9H9ClN2O2, and its molecular weight is 212.63 .Chemical Reactions Analysis
“2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Research has updated the biological effects of various acetamide derivatives, emphasizing their commercial importance and the biological consequences of exposure. These compounds exhibit qualitative and quantitative differences in biological responses, influenced by their structure and usage. Expanded information on their environmental toxicology highlights the importance of understanding their biological impacts (Kennedy, 2001).
Synthetic Organic Chemistry and N-Ar Axis Development
Studies have focused on synthetic organic chemistry based on the N-Ar axis, developing N-acylation reagents with improved chemoselectivity. This research contributes to the creation of chiral ligands and the understanding of axial chirality, providing valuable insights for the design of more active biological agents (Kondo & Murakami, 2001).
Environmental Contaminant Research
Emerging contaminants, including various acetamide derivatives, have been identified as a concern due to their presence in environmental media. Research on their occurrence, exposure, and risks to human health and ecosystems underscores the need for effective remediation technologies and a deeper understanding of their impact (Huang et al., 2014).
Analytical Chemistry Applications
Acetamide derivatives play a role in analytical chemistry, particularly in hydrophilic interaction chromatography (HILIC). This separation mode is valuable for analyzing polar, weakly acidic, or basic samples, showcasing the importance of acetamide functionalities in enhancing analytical methodologies (Jandera, 2011).
Mécanisme D'action
Orientations Futures
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
Propriétés
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPPBBMIDFWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218496 | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide | |
CAS RN |
72965-47-0 | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72965-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

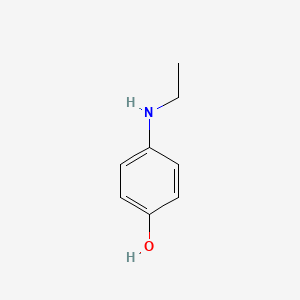

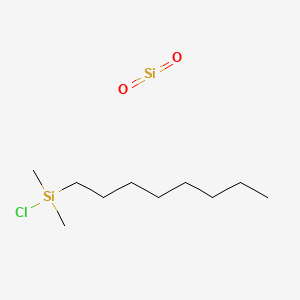
![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)

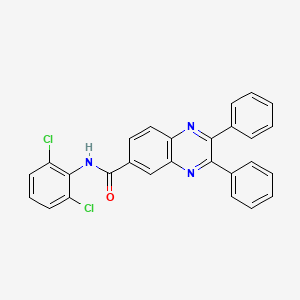
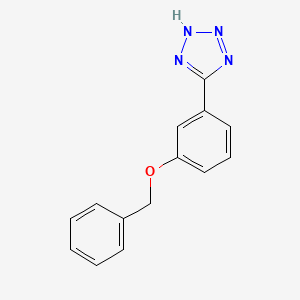

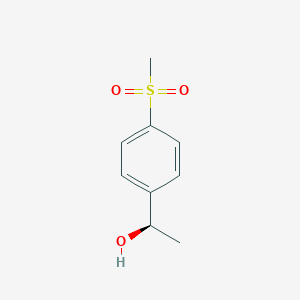
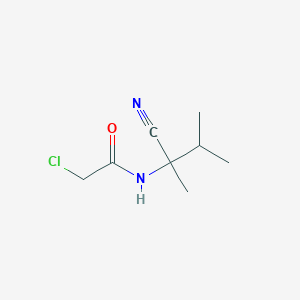

![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)
![{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340583.png)
![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)